molecular formula C21H30N4O2 B286465 2-{4-[4-(4-methylphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

2-{4-[4-(4-methylphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No. B286465
M. Wt: 370.5 g/mol
InChI Key: HRJHDAXXWFXELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[4-(4-methylphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a synthetic compound that has been extensively studied in scientific research. It is commonly referred to as "MPPI" and belongs to the class of compounds known as piperazine derivatives. MPPI has been found to possess a range of biochemical and physiological effects, making it a valuable tool in scientific research.

Mechanism of Action

The exact mechanism of action of MPPI is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. MPPI has been found to interact with a range of receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. By modulating the activity of these receptors, MPPI can have a range of effects on physiological and behavioral processes.
Biochemical and Physiological Effects
MPPI has been found to have a range of biochemical and physiological effects. In animal studies, MPPI has been found to increase the release of dopamine and norepinephrine in the brain, leading to increased locomotor activity and arousal. MPPI has also been found to have anxiolytic effects, reducing anxiety-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPPI in scientific research is its ability to interact with multiple neurotransmitter systems, making it a versatile tool for studying a range of physiological and behavioral processes. However, one limitation of using MPPI is that it can have off-target effects, meaning that it can interact with other receptors in addition to its intended target. This can complicate the interpretation of experimental results and require additional controls to ensure the specificity of the effects observed.

Future Directions

There are a number of potential future directions for research on MPPI. One area of interest is the development of more selective compounds that can target specific neurotransmitter systems with greater precision. Additionally, there is interest in using MPPI and related compounds as potential treatments for a range of psychiatric and neurological disorders, including anxiety disorders and depression. Further research is needed to fully understand the potential applications of MPPI and related compounds in these areas.

Synthesis Methods

MPPI is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method can vary depending on the specific laboratory and the desired purity of the final product. However, the general steps involved in the synthesis of MPPI include the reaction of 4-(4-methylphenyl)-1-piperazine with 2-bromo-1-(tert-butyl)-4-(4-methylphenyl)-1H-imidazole-5-carboxylic acid, followed by the addition of sodium hydroxide and heating to form the final product.

Scientific Research Applications

MPPI has been extensively studied for its potential applications in scientific research. One of the most common uses of MPPI is as a tool to study the function of various neurotransmitter systems in the brain. MPPI has been found to interact with a range of neurotransmitter systems, including serotonin, dopamine, and norepinephrine, making it a valuable tool for studying the role of these systems in various physiological and behavioral processes.

properties

Molecular Formula

C21H30N4O2

Molecular Weight

370.5 g/mol

IUPAC Name

2-[4-[4-(4-methylphenyl)piperazin-1-yl]butyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C21H30N4O2/c1-17-6-8-18(9-7-17)23-15-13-22(14-16-23)10-2-3-11-25-20(26)19-5-4-12-24(19)21(25)27/h6-9,19H,2-5,10-16H2,1H3

InChI Key

HRJHDAXXWFXELB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O

Origin of Product

United States

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